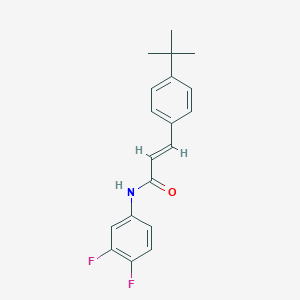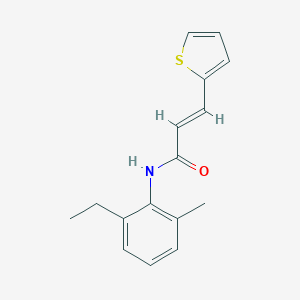
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide. For instance, 4-tert-butylbenzaldehyde can be reacted with 3,4-difluoroaniline in the presence of a base such as sodium hydride to form the desired enamide.
Purification: The crude product is usually purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Automated Purification Systems: Employing high-performance liquid chromatography (HPLC) for efficient purification.
化学反応の分析
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
(2E)-3-(4-tert-butylphenyl)-N-phenylprop-2-enamide: Lacks the fluorine atoms, which may result in different biological activities.
(2E)-3-(4-methylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide is unique due to the presence of both the tert-butyl group and the difluorophenyl group, which confer distinct steric and electronic characteristics, potentially leading to unique biological activities and applications.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRMIYFOPKADZ-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-[3-(4-{3-[(2-ethoxybenzoyl)amino]propyl}-1-piperazinyl)propyl]benzamide](/img/structure/B457520.png)

![2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B457524.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B457526.png)
![Methyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B457527.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-(propan-2-yl)benzamide](/img/structure/B457529.png)
![2-(2,4-dimethylphenyl)-N-[4-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B457531.png)

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide](/img/structure/B457535.png)

![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B457538.png)


